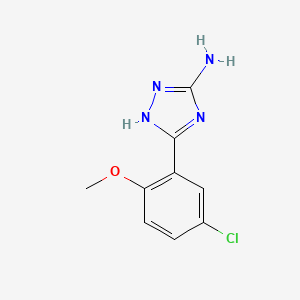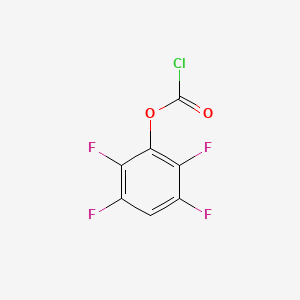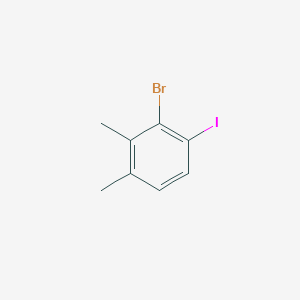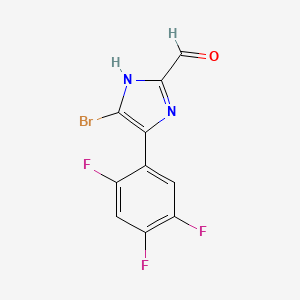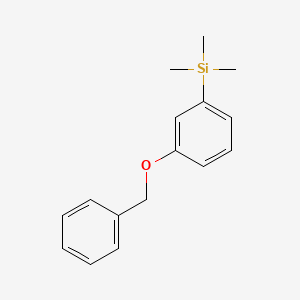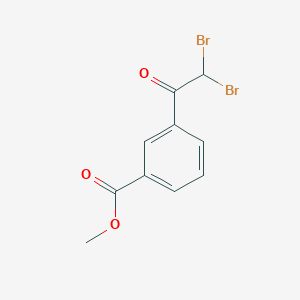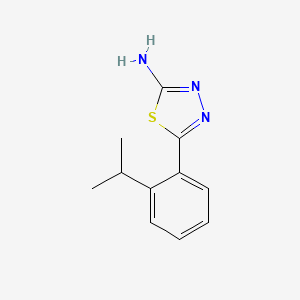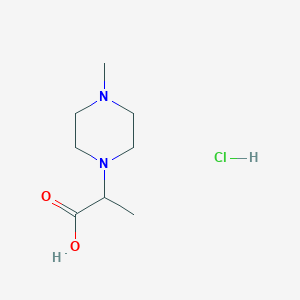
2-(4-Methylpiperazin-1-YL)propanoic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride: (MFCD31652552) is a chemical compound with the molecular formula C₈H₁₇ClN₂O₂ and a molecular weight of 208.69 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride involves the reaction of (S)-2-(4-Methylpiperazin-1-yl)propanoic acid with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to obtain the final product suitable for research and industrial applications .
化学反应分析
Types of Reactions
(S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols . Substitution reactions can lead to a variety of substituted derivatives .
科学研究应用
(S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of (S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to (S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride include:
- ®-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride
- 2-(4-Methylpiperazin-1-yl)acetic acid
- N-Methylpiperazine derivatives .
Uniqueness
What sets (S)-2-(4-Methylpiperazin-1-yl)propanoic acid hydrochloride apart from similar compounds is its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications .
属性
分子式 |
C8H17ClN2O2 |
|---|---|
分子量 |
208.68 g/mol |
IUPAC 名称 |
2-(4-methylpiperazin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;/h7H,3-6H2,1-2H3,(H,11,12);1H |
InChI 键 |
ZQWZGCIPCQYNMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)N1CCN(CC1)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


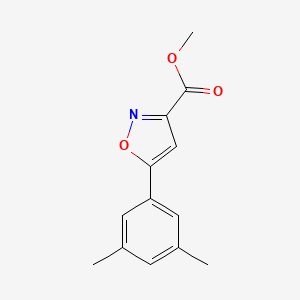
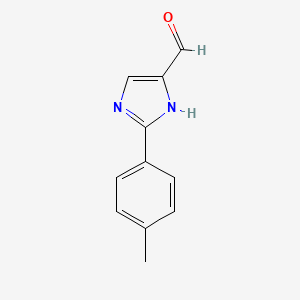
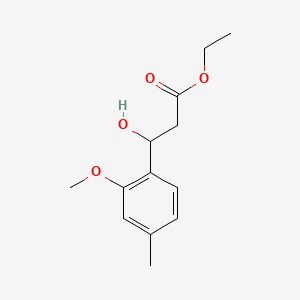
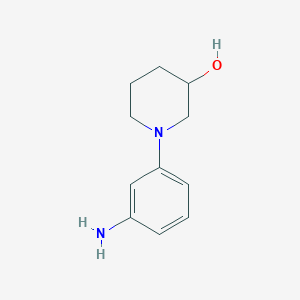
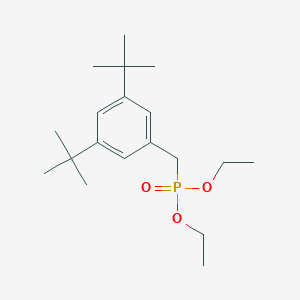
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)
